![molecular formula C19H23FN2O2 B6499422 N-{3-[4-(dimethylamino)phenyl]propyl}-2-(4-fluorophenoxy)acetamide CAS No. 953383-80-7](/img/structure/B6499422.png)
N-{3-[4-(dimethylamino)phenyl]propyl}-2-(4-fluorophenoxy)acetamide
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Description
This compound is an amide, which is a type of organic compound that contains a carbonyl group (C=O) linked to a nitrogen atom . The presence of the dimethylamino group suggests that it might have properties similar to those of dimethylaminopropylamine .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds such as dimethylaminopropylamine are commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields dimethylaminopropylamine .Scientific Research Applications
Medicinal Chemistry and Drug Development
The compound’s unique structure makes it a promising candidate for drug design. Researchers have explored its potential as a scaffold for developing novel pharmaceuticals. Key areas of interest include:
- Sodium Channel Blockers : N-{3-[4-(dimethylamino)phenyl]propyl}-2-(4-fluorophenoxy)acetamide has been investigated for its ability to modulate sodium channels. These channels play a crucial role in neuronal function, and compounds that selectively block them may have therapeutic applications in pain management, epilepsy, and other neurological disorders .
Catalysis and Organic Synthesis
The compound’s functional groups make it suitable for catalytic reactions and organic transformations. Notable applications include:
- Polyurethane Foam Synthesis : N-(3-(4-(dimethylamino)phenyl)propyl)-2-(4-fluorophenoxy)acetamide has been employed as a catalyst in the production of polyurethane foams. These foams exhibit improved physical properties, making them valuable in insulation, packaging, and construction materials .
Heterocyclic Chemistry
Researchers have explored the compound’s reactivity in heterocyclic synthesis. Noteworthy findings include:
- Fused Heterocyclic Derivatives : N-{3-[4-(dimethylamino)phenyl]propyl}-2-(4-fluorophenoxy)acetamide serves as a building block for diverse heterocyclic structures. These derivatives find applications in materials science, pharmaceuticals, and agrochemicals .
Material Science
The compound’s properties extend to material applications:
- Blowing Agents and Surfactants : Related amides, such as fatty acid dimethylaminopropyl amides (FADMAPA), are used as blowing agents and surfactants. These compounds play a role in foam production and surface modification .
Coordination Chemistry
The compound’s coordination capabilities have been explored:
- Palladium Complexes : Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) is a palladium complex derived from this compound. It has applications in catalysis and materials science .
properties
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-2-(4-fluorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O2/c1-22(2)17-9-5-15(6-10-17)4-3-13-21-19(23)14-24-18-11-7-16(20)8-12-18/h5-12H,3-4,13-14H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEMPCSGOCJBKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)COC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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